molecular formula C14H16N2O3S B15044146 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B15044146
M. Wt: 292.36 g/mol
InChI Key: YXKBDYWFNBGBID-UHFFFAOYSA-N
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Description

The compound 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a pyrimidinone derivative featuring a 4-methoxyphenoxyethylsulfanyl substituent at position 2 and a methyl group at position 4. Its molecular formula is C₁₄H₁₆N₂O₃S, with a molecular weight of 292.35 g/mol. The structure combines a pyrimidinone core—a heterocyclic ring with two nitrogen atoms—with a flexible ethylsulfanyl bridge linked to a methoxy-substituted aromatic ring.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16N2O3S/c1-10-9-13(17)16-14(15-10)20-8-7-19-12-5-3-11(18-2)4-6-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)

InChI Key

YXKBDYWFNBGBID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-methoxyphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with 6-methyl-4(3H)-pyrimidinone in the presence of a base to yield the desired compound .

Chemical Reactions Analysis

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Analog: 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(1H)-one

  • Key Difference : Position 6 substituent (methyl vs. phenyl) ().
  • Impact: Lipophilicity: The phenyl group increases hydrophobicity (clogP ≈ 3.5 vs. Bioactivity: Phenyl groups often enhance π-π stacking with aromatic residues in enzyme active sites, which could improve binding affinity in targets like kinases or CYP450 enzymes .

Functional Analog: 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one

  • Key Difference: Position 6 substituent (methyl vs. amino) and absence of the ethylsulfanyl-methoxyphenoxy chain ().
  • -4.5 for methyl). Metabolic Stability: The amino group may increase susceptibility to oxidation or conjugation, whereas the methyl group offers metabolic inertness .

Hydroxy-Substituted Analog: 2-(2-Hydroxypropan-2-yl)-6-methyl-1H-pyrimidin-4-one

  • Key Difference: 2-Hydroxypropan-2-yl substituent vs. ethylsulfanyl-methoxyphenoxy ().
  • Impact: Solubility: The hydroxyl group enhances water solubility (logS ≈ -2.1 vs. -3.8 for the target compound). Stability: Hydroxyl groups are prone to glucuronidation, whereas the methoxyphenoxy group is more metabolically stable .

Sulfur-Containing Analog: 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one

  • Key Difference: Bicyclic core with a methylsulfanyl group vs. monocyclic pyrimidinone ().
  • Electron Effects: The methylsulfanyl group donates electrons via resonance, altering reactivity compared to the ethylsulfanyl bridge .

Biological Activity

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one is a novel compound with significant potential in various biological applications, particularly in the fields of oncology and pharmacology. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O3S
  • Molecular Weight : 278.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes linked to cancer cell proliferation.
  • Antioxidant Properties : It may scavenge free radicals, thereby reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Reference
Karpas-4220.032
MCF-7 (Breast)0.045
A549 (Lung)0.050

The compound was particularly effective in xenograft models, showcasing robust antitumor effects when administered at a dosage of 160 mg/kg BID.

Antimicrobial Activity

In addition to anticancer properties, the compound has exhibited antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.

Case Studies

  • Study on Antitumor Effects :
    • Objective : To evaluate the efficacy of the compound in a Karpas-422 xenograft model.
    • Findings : The compound significantly reduced tumor volume compared to control groups, indicating potent antitumor activity.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial properties against common bacterial strains.
    • Results : The compound showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli.

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